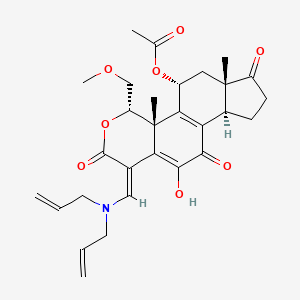

(Bis-allyl)amino-wortmannin

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H35NO8 |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

[(3aR,6Z,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate |

InChI |

InChI=1S/C29H35NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-19,21,34H,1-2,9-13,15H2,3-6H3/b17-14-/t18-,19+,21+,28-,29-/m0/s1 |

InChI Key |

QIUASFSNWYMDFS-BMALJEQOSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)/C(=C\N(CC=C)CC=C)/C4=C(C3=O)O)COC)C)C |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C |

Pictograms |

Irritant |

Synonyms |

acetic acid (1S,4E,10R,11R,13S,14R)-(4-diallylaminomethylene-6-hydroxy-1-methoxymethyl-10,13-dimethyl-3,7,17-trioxo-1,3,4,7,10,11,12,13,14,15,16,17-dodecahydro-2-oxa-cyclopenta(a)phenanthren-11-yl)ester PX-866 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Bis Allyl Amino Wortmannin

Synthetic Pathways to (Bis-allyl)amino-wortmannin

The primary synthetic route to this compound (PX-866) involves the nucleophilic addition of diallylamine (B93489) to a wortmannin (B1684655) precursor. This reaction targets the electrophilic C20 position on the furan (B31954) ring of the wortmannin molecule, leading to the opening of the ring and the formation of the characteristic diallylaminomethylene group. sci-hub.cati.moscow

A documented synthesis involves the treatment of a wortmannin analog, such as 17β-hydroxy-16α-iodo-wortmannin, with diallylamine. researchgate.net This process exemplifies a direct and effective method for introducing the bis-allyl amino moiety onto the wortmannin framework. The reaction proceeds via a nucleophilic attack mechanism, which is a common strategy for derivatizing wortmannin. i.moscowresearchgate.net The resulting product is a ring-opened analog that retains the core steroidal structure necessary for its biological activity but with altered chemical and pharmacological properties. caymanchem.com

Table 1: Key Reaction for this compound Synthesis This table is interactive. Users can sort and filter the data.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Strategies for Amine and Allylic Group Incorporation in Wortmannin Analogs

The incorporation of amine and allylic groups into the wortmannin structure is a key derivatization strategy. The chemical basis for this modification lies in the high electrophilicity of the furan ring system in wortmannin, which makes it susceptible to attack by various nucleophiles. sci-hub.cat

The general strategy involves reacting wortmannin with a primary or secondary amine. sci-hub.cat For this compound, the specific use of diallylamine as the nucleophile introduces both the amine functionality and the dual allylic groups in a single step. This reaction leads to the opening of the furan ring, a characteristic feature of this class of analogs. i.moscowcaymanchem.com The resulting enamine structure is a key component of the modified compound's interaction with its biological targets. This approach has been used to create libraries of C(20)-substituted synthetic viridins, demonstrating its versatility. sci-hub.cat The goal of these modifications is often to create analogs with improved stability and a better therapeutic index compared to the parent natural product. aacrjournals.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound and its derivatives has been achieved under specific laboratory conditions. While extensive optimization studies are not widely published, successful reaction protocols provide insight into effective conditions.

For instance, the synthesis of a 17β-hydroxy-16α-iodo derivative of PX-866 was accomplished by treating the corresponding wortmannin analog with diallylamine in dichloromethane (B109758) (DCM) at room temperature. researchgate.net This reaction yielded the desired product at 77%, indicating that these conditions are favorable. researchgate.net Another patent describes a similar reaction in CH2Cl2 at room temperature, with the reaction proceeding for one hour. google.com The use of a non-polar aprotic solvent like DCM appears suitable for this transformation, facilitating the reaction between the wortmannin substrate and the amine nucleophile. Further optimization would likely involve screening different solvents, adjusting the temperature, and modifying the reaction time to maximize yield and purity. acs.org

Table 2: Reported Reaction Conditions for Synthesis of this compound Analogs This table is interactive. Users can sort and filter the data.

| Wortmannin Analog | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 17β-hydroxy-16α-iodo-wortmannin | Diallylamine | Dichloromethane (DCM) | Room Temperature | 77% | researchgate.net |

Stereochemical Considerations in Wortmannin Analog Synthesis

The stereochemistry of wortmannin is complex, featuring multiple chiral centers that are crucial for its biological activity. Consequently, stereochemical control is a critical aspect of the synthesis of its analogs, including this compound.

The synthesis of this compound is a semi-synthetic process that starts from the natural product wortmannin or a close derivative. jst.go.jp This approach has the significant advantage of preserving the intricate and pre-existing stereochemistry of the steroidal core. The derivatization reaction at the C20 position to introduce the bis-allyl amino group is designed to occur without disturbing the established stereocenters of the parent molecule. sci-hub.catresearchgate.net

Therefore, the primary stereochemical challenge does not lie in the derivatization step itself, but rather in the initial total synthesis of the wortmannin scaffold, should a fully synthetic route be pursued. jst.go.jp The stereochemical integrity of the final this compound product is essential for its specific binding and inhibitory activity, as even minor variations can significantly alter its biological profile. smolecule.com

Molecular Mechanisms of Action of Bis Allyl Amino Wortmannin

Modulation of Phosphoinositide 3-Kinase (PI3K) Isoforms by (Bis-allyl)amino-wortmannin

PX-866 is characterized as a pan-isoform inhibitor of Class I PI3Ks, though with notable differences in potency across the various isoforms. medkoo.commedchemexpress.com It was derived from wortmannin (B1684655) by opening the furan (B31954) ring, a modification that increases its stability and reduces toxicity. wiley.comjpp.krakow.pl

PX-866 demonstrates potent, nanomolar-range inhibition against the α, δ, and γ isoforms of Class I PI3K. medchemexpress.com It is particularly potent against the p110α isoform, with an IC₅₀ value of 0.1 nM, making it more than 10-fold more potent than wortmannin against this target. aacrjournals.org In contrast to its strong activity against the α, δ, and γ isoforms, PX-866 is a weak inhibitor of the p110β isoform. nih.gov This differential specificity may contribute to a reduction in certain on-target toxicities observed with other pan-PI3K inhibitors. nih.gov

Table 1: Inhibitory Activity of this compound (PX-866) Against Class I PI3K Isoforms

| PI3K Isoform | IC₅₀ (nM) | Reference |

|---|---|---|

| p110α | 0.1 | medchemexpress.com |

| p110β | Weak Inhibition | nih.gov |

| p110δ | 2.9 | medchemexpress.com |

| p110γ | 1.0 | medchemexpress.com |

The PI3K-related kinase (PIKK) family includes crucial regulators of cell growth and DNA damage response, such as the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK). nih.govnih.gov The parent compound, wortmannin, is known to inhibit several PIKKs, including DNA-PK and mTOR, at various concentrations. nih.govstemcell.com However, PX-866 displays significantly greater selectivity for PI3K over these related kinases. Studies have shown that PX-866 has virtually no direct inhibitory activity against mTOR (IC₅₀ > 30,000 nM) or DNA-PK (IC₅₀ > 10,000 nM). portico.org This indicates that the downstream effects of PX-866 on the mTOR pathway are primarily a consequence of PI3K inhibition, rather than direct mTOR kinase inhibition. nih.govoup.com Despite its low direct activity, some studies suggest PX-866 can potentiate the effects of radiation therapy, a treatment whose efficacy is related to DNA-PK function, though the mechanism appears to be indirect. jpp.krakow.plresearchgate.net

Covalent versus Reversible Binding Characteristics

Similar to its parent compound wortmannin, this compound is an irreversible inhibitor of PI3K. wiley.commedchemexpress.comcellsignal.com It forms a stable, covalent bond with a critical lysine (B10760008) residue within the ATP-binding site of the p110 catalytic subunit. wiley.comnih.gov Specifically, PX-866 has been shown to bind to Lys-802 in the p110α isoform and Lys-883 in p110γ. nih.govaacrjournals.org The reaction involves a nucleophilic attack from the ε-amino group of the lysine residue on the furan ring of the inhibitor, which was opened during its synthesis from wortmannin. wiley.comnih.gov This covalent modification permanently inactivates the enzyme, and restoration of pathway activity requires the synthesis of new PI3K protein. This irreversible binding mechanism contributes to a more durable and sustained inhibition of PI3K signaling compared to reversible inhibitors or the chemically unstable wortmannin. aacrjournals.orgnih.gov

Impact on Downstream Signaling Pathways (e.g., Akt/mTOR Pathway)

By inhibiting PI3K, this compound effectively blocks the production of the lipid second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP₃). nih.govmedkoo.com This prevents the recruitment and activation of downstream effector proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B). nih.gov Research demonstrates that PX-866 potently inhibits the phosphorylation of Akt at key residues like Serine-473, a critical step for its full activation. nih.govaacrjournals.org This inhibition of Akt phosphorylation is observed to be more sustained and durable with PX-866 treatment compared to wortmannin. aacrjournals.orgnih.gov

The blockade of Akt activation leads to the subsequent downregulation of the Akt/mTOR signaling cascade. This is evidenced by the reduced phosphorylation and activation of key mTORC1 downstream targets, including the 70 kDa ribosomal protein S6 kinase (p70S6K) and the ribosomal protein S6 (pS6). nih.govascopubs.org Furthermore, PX-866 treatment has been shown to decrease the expression of cyclin D1, a protein regulated by the Akt/mTOR pathway that is essential for cell cycle progression. nih.govcellsignal.com Notably, PX-866 selectively blocks the PI3K/Akt pathway without affecting the MAPK signaling pathway, indicating a high degree of specificity in its cellular action. nih.gov

Table 2: Effects of this compound on Downstream Signaling Molecules

| Downstream Molecule | Effect | Reference |

|---|---|---|

| Phospho-Akt (Ser473) | Inhibited | nih.govaacrjournals.org |

| Phospho-p70S6K | Inhibited | nih.gov |

| Phospho-S6 | Inhibited | nih.govascopubs.org |

| Cyclin D1 | Expression Decreased | nih.govcellsignal.com |

| Phospho-MAPK | No Effect | nih.gov |

Investigation of Off-Target Interactions and Secondary Mechanisms

While this compound is highly selective for PI3K, investigations into its broader kinase profile and secondary cellular effects have revealed additional mechanisms.

Off-Target Kinase Interactions: Screening against a large panel of 235 kinases showed remarkable specificity for PI3K. At a concentration of 1 µM, PX-866 inhibited only two other kinases by more than 30%: Lck (32% inhibition) and LOK (40% inhibition). nih.gov Other studies have reported weak inhibitory activity against Class III PI3K (IC₅₀ = 438 nM) and polo-like kinase 1 (PLK-1) (IC₅₀ = 679 nM). portico.org These findings confirm a very narrow off-target profile compared to other broad-spectrum kinase inhibitors.

Secondary Mechanisms: Beyond direct kinase inhibition, PX-866 elicits several other biological responses:

Induction of Autophagy: In some cancer cell models, such as glioblastoma, PX-866 treatment does not induce apoptosis but instead leads to an increase in autophagy. This suggests a dual mechanism of action involving both cell cycle arrest and the induction of autophagy. nih.gov

Inhibition of Cell Motility: At subnanomolar concentrations, PX-866 has been shown to be a potent inhibitor of cancer cell motility and invasion. nih.govnih.gov

Reduction of VEGF Secretion: The compound can inhibit the secretion of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, in a dose-dependent manner. nih.gov

Senolytic Activity: A novel secondary mechanism identified is the ability of PX-866 to selectively induce apoptosis in senescent (non-proliferating) cells. This senolytic effect is mediated by the induction of proteasomal degradation of the p21 protein, a key regulator of the senescent state. uni-duesseldorf.de

Biological Targets and Selectivity Profiling of Bis Allyl Amino Wortmannin

Comprehensive Kinome Profiling of (Bis-allyl)amino-wortmannin

Wortmannin (B1684655), the parent compound, is known to inhibit a range of kinases beyond the PI3K family. wikipedia.orgnih.gov A comprehensive kinome scan, a high-throughput binding assay, is a standard method to assess the selectivity of a kinase inhibitor against a large panel of kinases. eurofinsdiscovery.comyoutube.com For a derivative like this compound, such profiling would be essential to determine how the chemical modification alters the target landscape compared to the original molecule.

Wortmannin itself is a potent pan-inhibitor of Class I, II, and III PI3Ks, typically with an IC50 value in the low nanomolar range. wikipedia.orgstemcell.com However, it also demonstrates significant activity against other members of the PI3K-related kinase (PIKK) family. These include mTOR (mammalian target of rapamycin), DNA-PKcs (DNA-dependent protein kinase, catalytic subunit), and ATM (ataxia telangiectasia mutated), which are crucial regulators of cell growth and DNA damage repair. nih.govstemcell.comnih.gov At higher concentrations, wortmannin's inhibitory activity extends to other unrelated kinases, such as polo-like kinases (PLK1, PLK3), myosin light chain kinase (MLCK), and mitogen-activated protein kinase (MAPK). wikipedia.orgstemcell.com

The kinome profile of a specific derivative would reveal whether the bis-allyl amino substitution enhances selectivity for PI3Ks or introduces new off-target interactions.

Table 1: Known Kinase Targets of the Parent Compound Wortmannin

| Kinase Family | Target | Typical IC50 (in vitro) | Function |

|---|---|---|---|

| PI3K | PI3K (Class I, II, III) | ~3-5 nM | Cell signaling, growth, survival |

| PIKK | DNA-PKcs | ~16 nM | DNA double-strand break repair |

| PIKK | mTOR | ~200 nM | Cell growth, proliferation, metabolism |

| PIKK | ATM | ~150 nM | DNA damage response |

| PLK | PLK1 | ~24 nM | Mitotic progression |

| PLK | PLK3 | ~49 nM | Cell cycle control, stress response |

Note: IC50 values are approximate and can vary based on assay conditions. Data compiled from multiple sources. wikipedia.orgstemcell.comselleckchem.com

Analysis of Target Engagement in Cellular Contexts

To confirm that an inhibitor interacts with its intended target within a cell, researchers analyze its effect on downstream signaling pathways. For PI3K inhibitors like wortmannin and its derivatives, target engagement is commonly measured by assessing the phosphorylation status of key downstream effectors. nih.gov The activation of PI3K leads to the phosphorylation of Akt (also known as protein kinase B) at two key sites: Threonine 308 (T308) and Serine 473 (S473). nih.gov

Inhibition of PI3K by a compound like this compound would be expected to decrease the levels of phosphorylated Akt (p-Akt) in a dose-dependent manner. Cellular assays using techniques like Western blotting can quantify this effect. For example, studies on a wortmannin-leucine derivative demonstrated that while it retained PI3K inhibitory activity, its potency in cells was reduced by approximately 10-fold compared to the parent wortmannin. nih.govnih.gov This highlights that chemical modifications can significantly impact a compound's ability to engage its target in a complex cellular environment.

The analysis would involve treating cancer cell lines with varying concentrations of the compound and measuring the reduction in p-Akt levels to determine a cellular IC50, providing a functional measure of target engagement.

Comparative Selectivity Against Other Kinases and Enzymes

Wortmannin is considered a non-selective PI3K inhibitor due to its covalent modification of a conserved lysine (B10760008) residue in the ATP-binding pocket of the kinase domain. nih.govnih.govnih.gov This mechanism contributes to its activity against the broader PIKK family. nih.gov Its selectivity profile is often compared to other "first-generation" PI3K inhibitors like LY294002, which also exhibits broad activity across PI3K isoforms and other kinases. nih.govnih.gov

A key goal in developing wortmannin derivatives is to improve this selectivity. The introduction of the (Bis-allyl)amino group could potentially alter the interaction with the ATP-binding pocket, favoring certain kinases over others. A comparative analysis would involve profiling the compound against a panel of kinases and comparing its IC50 values. For instance, while wortmannin inhibits PI3K in the low nanomolar range, its inhibition of mTOR is significantly weaker. stemcell.com The ideal derivative would show a much larger differential between its IC50 for the intended PI3K target and its IC50 for off-targets like mTOR, DNA-PK, and other protein kinases.

Table 2: Comparative IC50 Values of Wortmannin Against Various Kinases

| Kinase Target | Wortmannin IC50 | Notes |

|---|---|---|

| PI3Kα | ~5 nM | Primary target family |

| DNA-PKcs | ~16 nM | High affinity off-target |

| PLK1 | ~24 nM | High affinity off-target |

| ATM | ~150 nM | Moderate affinity off-target |

| mTOR | ~200 nM | Moderate affinity off-target |

| MAPK | Micromolar range | Low affinity off-target |

| MLCK | Micromolar range | Low affinity off-target |

Note: Data represents a compilation of typical values from in vitro assays. wikipedia.orgstemcell.comselleckchem.com

Potential for Isoform-Specific Inhibition (e.g., PI3Kβ/δ)

The Class I PI3Ks are comprised of four isoforms: p110α, p110β, p110γ, and p110δ. These isoforms have distinct roles in normal physiology and disease. nih.gov For example, p110α is frequently mutated in solid tumors, while p110δ is primarily expressed in hematopoietic cells and is a key target in B-cell malignancies. medscape.comdrugs.com

Wortmannin itself is a pan-Class I inhibitor, meaning it inhibits all four isoforms with similar potency and lacks significant isoform specificity. wikipedia.org This lack of selectivity is a major drawback, as inhibiting all isoforms can lead to toxicity and undesirable side effects. nih.gov A major focus of modern drug discovery is the development of isoform-selective inhibitors. researchgate.net For instance, idelalisib is an inhibitor highly selective for the p110δ isoform, and duvelisib inhibits both p110δ and p110γ. medscape.com

The therapeutic potential of a derivative like this compound would be significantly enhanced if the chemical modification conferred selectivity for a particular isoform, such as PI3Kβ or PI3Kδ. Achieving this would require the modification to exploit subtle differences in the amino acid composition of the ATP-binding pockets among the different isoforms. Determining whether this compound possesses any isoform specificity would necessitate direct enzymatic assays against each purified p110 isoform.

Cellular and Subcellular Effects of Bis Allyl Amino Wortmannin

Influence on Cellular Proliferation and Viability in Various Cell Lines

(Bis-allyl)amino-wortmannin, like its parent compound wortmannin (B1684655), has been shown to significantly inhibit cellular proliferation and reduce viability across various cancer cell lines. Wortmannin has demonstrated a notable inhibitory effect on the proliferation of colorectal cancer cells. nih.gov Studies on the related compound 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) also show significant inhibition of cell proliferation in human malignant pleural mesothelioma cell lines. researchgate.net

The anti-proliferative effects are often linked to the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival. nih.govnih.gov For instance, in human solid tumor cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HeLa (cervical cancer), wortmannin potentiated the growth-inhibitory effects of roscovitine (B1683857) by repressing the PI3K/Akt pathway. nih.gov

Below is a table summarizing the observed effects on cell proliferation and viability in different cell lines.

| Cell Line | Cancer Type | Observed Effects | Key Pathway Involved |

| A549 | Lung Cancer | Inhibition of proliferation, chemosensitization to roscovitine. nih.gov | PI3K/Akt |

| HCT116 | Colon Cancer | Inhibition of proliferation, chemosensitization to roscovitine. nih.gov | PI3K/Akt |

| HeLa | Cervical Cancer | Inhibition of proliferation, chemosensitization to roscovitine. nih.gov | PI3K/Akt |

| Colorectal Cancer Cells | Colorectal Cancer | Significant inhibition of cell proliferation. nih.gov | PI3K/Akt |

| Malignant Pleural Mesothelioma Cells | Mesothelioma | Significant inhibition of cell proliferation. researchgate.net | Hsp90 |

Induction of Apoptosis and Cell Cycle Modulation

This compound and related compounds can induce apoptosis and modulate the cell cycle in cancer cells. Wortmannin, in combination with 5-fluorouracil, has been shown to induce apoptosis in colorectal cancer cells by increasing the population of cells in the sub-G1 phase. nih.gov This effect is often mediated through the inhibition of the PI3K/Akt pathway, which leads to the activation of pro-apoptotic proteins. nih.gov

In A549 lung cancer cells, wortmannin enhanced roscovitine-induced apoptosis in a dose-dependent manner. nih.gov This was associated with a reduction in the mitochondrial transmembrane potential, release of cytochrome c, activation of caspase-3, and activation of Bax and Bad proteins. nih.gov

Furthermore, the Hsp90 inhibitor 17-AAG has been observed to cause significant G1 or G2/M cell cycle arrest and induce apoptosis in all human malignant pleural mesothelioma cell lines tested. researchgate.net This was accompanied by a decrease in the expression of AKT and survivin. researchgate.net The radiosensitizing effects of 17-AAG in oral squamous cell carcinoma cell lines were also found to be p53-dependent, with enhanced apoptosis in cells with wild-type p53. researchgate.net

| Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Key Molecules Involved |

| Colorectal Cancer Cells | Induced apoptosis (in combination with 5-FU). nih.gov | Increased sub-G1 phase. nih.gov | PI3K/Akt, ROS |

| A549 (Lung Cancer) | Enhanced roscovitine-induced apoptosis. nih.gov | Not specified | Cytochrome c, Caspase-3, Bax, Bad |

| Malignant Pleural Mesothelioma Cells | Induced apoptosis. researchgate.net | G1 or G2/M arrest. researchgate.net | AKT, Survivin |

| Oral Squamous Carcinoma Cells | Enhanced radiation-induced apoptosis. researchgate.net | Not specified | p53, Akt, Raf-1, Cdc25C |

Regulation of Autophagy Flux and Related Pathways

Wortmannin is a known inhibitor of autophagy, a cellular process involving the degradation of cellular components. It primarily acts by inhibiting class III PI3K (Vps34), which is essential for the initial stages of autophagosome formation. nih.gov However, the regulation of autophagy by wortmannin and its derivatives is complex. While it can suppress autophagy, some studies have noted that it can also induce the formation of vacuoles that resemble autophagosomes. nih.gov

The mTOR signaling pathway, a negative regulator of autophagy, is also influenced by PI3K inhibitors. nih.gov Inhibition of the class I PI3K/Akt pathway by compounds like LY294002 has been shown to activate autophagy. nih.gov This highlights the intricate and sometimes opposing roles of different PI3K classes in autophagy regulation. The interplay between apoptosis and autophagy is also a critical factor, with autophagy inhibitors sometimes augmenting apoptosis in cancer cells under nutrient-deprived conditions. science.gov

Effects on Cellular Migration, Invasion, and Adhesion

The parent compound, wortmannin, has been shown to attenuate the migratory activity of colorectal cancer cells. nih.gov This effect was associated with an induction of E-cadherin expression, a key protein in cell-cell adhesion. nih.gov The inhibition of the PI3K/Akt pathway is a primary mechanism behind these effects. nih.gov While direct studies on this compound are limited, the known functions of wortmannin suggest a potential role in modulating these processes.

Impact on Immunological Processes and Inflammatory Responses

The PI3K pathway, which is targeted by wortmannin, plays a crucial role in immune cell signaling. Inhibition of PI3K can affect various immune responses. For instance, wortmannin has been shown to block neutrophil migration and superoxide (B77818) release. google.com The NF-κB signaling pathway, a key regulator of inflammation and immune responses, can also be influenced by PI3K inhibitors. nih.gov NF-κB controls the expression of numerous genes involved in inflammation, and its dysregulation is linked to various inflammatory diseases. nih.gov

Modulation of Cellular Metabolism and Amino Acid Transport

Amino acid transport and metabolism are critical for cell growth and are often dysregulated in cancer. The PI3K/mTOR pathway, a target of wortmannin and its derivatives, is a key regulator of cellular metabolism and responds to amino acid availability. nih.gov

Wortmannin has been shown to differentially affect the release of neurotransmitters, depressing the release of substance P but not GABA or glutamate (B1630785) in the spinal cord. nih.gov This suggests a specific role for myosin light chain kinase, a downstream effector of PI3K, in the release of certain neuropeptides. nih.gov

Amino acid transporters, which belong to the solute carrier (SLC) superfamily, are crucial for maintaining intracellular amino acid levels and are involved in signaling pathways like mTORC1. medchemexpress.comnih.gov Dysregulation of these transporters is associated with tumor growth. medchemexpress.com For example, the leucine (B10760876) transporter SLC7A5 is upregulated upon T cell activation and is essential for their clonal expansion and differentiation. nih.gov Given the role of PI3K in regulating mTOR, it is plausible that this compound could indirectly influence cellular metabolism and amino acid transport through its effects on this pathway.

Structure Activity Relationship Sar and Rational Design of Bis Allyl Amino Wortmannin Analogs

Identification of Key Structural Motifs for Biological Activity

Wortmannin (B1684655) is a furanosteroid metabolite that acts as a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). drugbank.comwikipedia.org Its biological activity is intrinsically linked to several key structural features within its pentacyclic framework.

The Furan (B31954) Ring System: The furan ring fused between carbons 4 and 6 is a hallmark of the wortmannin scaffold. This strained ring system contributes to the molecule's reactivity.

The Electrophilic C20 Carbon: The C20 carbon within the furan ring is highly electrophilic. This reactivity is crucial for its mechanism of action, which involves a nucleophilic attack from a conserved lysine (B10760008) residue (Lys-802 in PI3Kα) in the ATP-binding site of the kinase. researchgate.netimrpress.com This attack leads to the opening of the furan ring and the formation of a stable, covalent adduct, resulting in irreversible inhibition. imrpress.comacs.org The short half-life of wortmannin in tissue culture (around 10 minutes) is also attributed to the high reactivity of this C20 carbon. wikipedia.org

The D-Ring: Modifications to the D-ring of the wortmannin structure have a significant impact on inhibitor potency, indicating that this region is an important recognition site for the kinase. acs.org For instance, the creation of 17β-hydroxywortmannin resulted in the first reported subnanomolar inhibitor of PI3-kinase, highlighting the D-ring's role in binding affinity. acs.org

Influence of the (Bis-allyl)amino Moiety on Activity and Selectivity

The C20 position is a primary site for chemical modification to generate wortmannin analogs with altered biological profiles. The introduction of a (Bis-allyl)amino moiety at this position is a key example of such a strategy. This modification occurs via a nucleophilic ring-opening reaction, where an amine attacks the electrophilic C20 carbon. rsc.orgsci-hub.cat This approach has been used to create extensive libraries of C20-substituted "synthetic viridins". sci-hub.cat

The nature of the nucleophile introduced at C20 profoundly influences the resulting analog's potency and selectivity.

Generation of Synthetic Viridins: The addition of various nucleophiles, including primary and secondary amines, anilines, and amino acids, to the C20 position of wortmannin has yielded a wide range of derivatives. sci-hub.cat

Impact on Potency: Many of these C20-substituted analogs demonstrate significantly increased cytotoxic potency against cancer cell lines compared to the parent wortmannin. sci-hub.cat For example, numerous derivatives exhibit IC50 values in the nanomolar range for inhibiting MCF-7 cell growth, whereas wortmannin's IC50 is in the micromolar range (around 10 µM). sci-hub.cat

Impact on Selectivity: As the cytotoxic potency of these synthetic viridins increases, so does their selectivity for different cancer cell lines. sci-hub.cat Wortmannin itself shows little selectivity, whereas the most potent C20-amino derivatives exhibit a high degree of selectivity. sci-hub.cat

Influence of Amino Groups: Studies have shown that while some N-alkyl substituents containing ethers or sulfones can increase activity, other amino compounds can inhibit wortmannin's effects, suggesting a complex relationship between the structure of the C20-substituent and the final biological outcome. acs.orgnih.gov The (Bis-allyl)amino moiety, containing a 3-carbon allylic structure, is a motif found in many bioactive molecules and is often associated with anticancer activity. researchgate.net

| Substituent at C20 | Effect on Activity | Reference |

| Primary and Secondary Amines | Can significantly increase cytotoxic potency and selectivity. | sci-hub.cat |

| N-alkyl with ethers/sulfones | Showed increased activity in some series. | acs.org |

| Simple N-alkyl | Generally resulted in weak activity. | acs.org |

| N,N-dibutylacetamide | Produced a highly potent analog in a related series. | acs.org |

Computational Modeling and Molecular Docking Studies of (Bis-allyl)amino-wortmannin

Computational modeling and molecular docking are indispensable tools for understanding the interactions between wortmannin analogs and their target kinases at an atomic level. nih.govresearchgate.net These studies provide a rational basis for designing new inhibitors with improved affinity and selectivity.

Docking studies consistently show that wortmannin binds within the ATP-binding pocket of the PI3K kinase domain. researchgate.netnih.gov The key interaction is the covalent bond formed between the C20 carbon of wortmannin and the ε-amino group of the conserved lysine residue (Lys-802). researchgate.netimrpress.com In addition to this covalent linkage, the molecule is anchored by several hydrogen bonds:

The O3 atom of wortmannin forms hydrogen bonds with the amide of Asp-933 and the hydroxyl of Tyr-836. researchgate.net

The O4 atom forms a hydrogen bond with the amide of Val-851. researchgate.net

For analogs like this compound, docking studies are used to predict how the introduction of the new moiety at C20 affects the binding orientation and energy. researchgate.net The model would assess the steric and electronic effects of the (bis-allyl)amino group, exploring its potential interactions with nearby amino acid residues in the active site. Such computational analyses help rationalize the observed activity of synthesized compounds and guide the design of new derivatives by, for example, identifying opportunities for additional hydrophobic or hydrogen-bonding interactions to increase binding affinity. google.comscienceopen.com Molecular dynamics simulations can further be used to understand the stability of the inhibitor-protein complex over time. nih.gov

Strategies for Optimizing Physicochemical Properties for Enhanced Biological Activity

A major challenge in the clinical development of wortmannin has been its poor physicochemical properties, including low aqueous solubility and metabolic instability. imrpress.compnas.org Several strategies have been employed to overcome these limitations.

Structural Modification for Stability: A successful strategy involves modifying the wortmannin scaffold to improve stability. The most notable example is PX-866 (sonolisib), a derivative created by opening the reactive furan ring. wiley.com This modification reduces the molecule's reactivity, leading to greater stability and reduced off-target toxicity compared to wortmannin. imrpress.comwiley.com

Improving Solubility: Wortmannin is a highly hydrophobic molecule with an aqueous solubility of only 4 mg/L. drugbank.compnas.org Chemical modifications at positions C3 and C17, such as acetylation or reduction, have been explored to enhance both bioactivity and solubility. nih.gov

Formulation Strategies: Advanced drug delivery technologies offer an alternative approach. Encapsulating wortmannin in biodegradable polymeric nanoparticles has been shown to increase its effective solubility by 200-fold. pnas.org This formulation protects the compound from rapid degradation and allows for controlled release. pnas.org

Pro-drug Approaches: Another strategy involves creating pro-drugs that are converted to the active inhibitor within the target tissue. For example, a wortmannin-leucine conjugate was synthesized to explore targeted delivery. nih.gov

Design of Next-Generation Wortmannin Derivatives based on SAR insights

Insights from decades of SAR studies are fueling the design of next-generation wortmannin derivatives with superior therapeutic potential. The overarching goals are to enhance potency, improve selectivity among PI3K isoforms and against related kinases like mTOR, and optimize pharmacokinetic properties. sci-hub.catwiley.comnih.gov

Key design strategies include:

Targeted C20 Modification: The generation of "synthetic viridin" libraries through nucleophilic addition at the C20 position remains a cornerstone of wortmannin drug discovery. sci-hub.cat This approach allows for the systematic exploration of how different substituents, such as the (bis-allyl)amino group, affect potency and selectivity, leading to the identification of derivatives with high potency and improved tumor cell line selectivity. sci-hub.cat

Scaffold Modification: More profound changes to the core structure, such as the furan ring-opening that led to PX-866, represent a powerful strategy for improving stability and reducing toxicity. wiley.com

Structure-Guided Design: The use of X-ray crystallography and computational docking allows for the rational design of modifications. researchgate.netresearchgate.net By understanding the precise interactions within the kinase active site, chemists can design analogs that exploit specific features of the target, for instance, to achieve isoform-selectivity, which is crucial for minimizing off-target effects.

Hybrid Molecules: Combining the wortmannin scaffold with other pharmacophores is another emerging area. This can lead to dual-action inhibitors or compounds with novel mechanisms of action.

The cumulative knowledge from SAR, computational modeling, and synthetic chemistry continues to drive the evolution of wortmannin-based inhibitors, moving towards compounds with optimized efficacy and better suitability for clinical applications.

Preclinical in Vitro Efficacy and Mechanistic Studies of Bis Allyl Amino Wortmannin

Enzyme Inhibition Assays with Purified Protein Targets

(Bis-allyl)amino-wortmannin has been rigorously tested in enzyme inhibition assays to determine its potency and selectivity against various purified protein kinases. These assays are crucial for understanding the direct molecular interactions of the compound and its primary mechanism of action.

Like its parent compound wortmannin (B1684655), this compound inhibits PI3K by covalently binding to a critical lysine (B10760008) residue within the ATP-binding site of the p110 catalytic subunit. nih.govnih.gov Specifically, it targets Lys-802 in p110α and the corresponding Lys-833 in p110γ. nih.gov This irreversible binding leads to potent inhibition of the kinase's activity. biospace.comresearchgate.net While wortmannin inhibits all PI3K isoforms, this compound demonstrates a degree of selectivity, being a weaker inhibitor of the p110β isoform. nih.gov This selectivity may contribute to a more favorable toxicity profile.

Beyond the PI3K family, wortmannin is known to inhibit other related kinases at higher concentrations, including the DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR). nih.govselleckchem.comembopress.org this compound also exhibits inhibitory activity against these targets, which are key components of cellular signaling pathways involved in cell growth, proliferation, and DNA repair. nih.govselleckchem.comnih.gov The ability to inhibit DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, suggests a potential for synergistic effects with DNA-damaging cancer therapies. nih.govnih.govsemanticscholar.org

The inhibitory concentrations (IC50) of this compound against various purified protein targets have been determined in multiple studies, highlighting its nanomolar potency against PI3K isoforms.

Table 1: Enzyme Inhibition Data for this compound and Related Compounds

| Compound | Target | IC50 (nM) | Notes |

| This compound (PX-866) | p110α | Potent, nanomolar range | Irreversible inhibitor, covalent binding to Lys-802. nih.govresearchgate.net |

| This compound (PX-866) | p110γ | Potent, nanomolar range | Covalent binding to Lys-833. nih.gov |

| This compound (PX-866) | p110δ | Potent inhibitor | |

| This compound (PX-866) | p110β | Weak inhibitor | |

| Wortmannin | PI3K | ~3 | Non-selective PI3K inhibitor. selleckchem.com |

| Wortmannin | DNA-PK | 16 | Also inhibits mTOR. selleckchem.com |

| Wortmannin | ATM | 150 | |

| NU7441 | DNA-PK | 14 | Highly potent and selective DNA-PK inhibitor. selleckchem.comnih.gov |

| LY294002 | PI3Kα | 500 | Synthetic PI3K inhibitor. selleckchem.com |

| PI-103 | p110α/β/δ/γ | 2/3/3/15 | Multi-targeted PI3K inhibitor. selleckchem.com |

Cell-Based Assays for Signaling Pathway Modulation (e.g., Western Blot, ELISA)

To confirm that the enzymatic inhibition observed with purified proteins translates to a functional effect within a cellular context, various cell-based assays have been employed. Western blotting and ELISA are standard techniques used to measure the phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR signaling pathway.

Treatment of cancer cells with this compound leads to a significant reduction in the phosphorylation of Akt, a key downstream effector of PI3K. nih.govmedkoo.com This inhibition of Akt phosphorylation subsequently affects downstream targets, including mTOR and its substrates like the ribosomal protein S6. medkoo.com Studies have shown that this compound administration results in the inhibition of Akt, S6, and mTOR pathways in animal models. medkoo.com

Western blot analyses have provided direct visual evidence of this pathway modulation. In glioblastoma cells, for instance, this compound has been shown to block the activation of PI3K-mediated signaling. nih.gov Similarly, in acute lymphoblastic leukemia cells, the compound has been observed to modulate signaling pathways downstream of FLT-3, a receptor tyrosine kinase that can activate the PI3K pathway. aacrjournals.org

ELISA-based assays have been utilized to quantify the levels of specific signaling molecules, such as Vascular Endothelial Growth Factor (VEGF), which can be regulated by the PI3K pathway. aacrjournals.org These assays provide a quantitative measure of the functional consequences of PI3K pathway inhibition by this compound.

Functional Cellular Assays (e.g., reporter gene assays, viability assays)

Functional cellular assays are essential for determining the ultimate biological impact of this compound on cancer cells. These assays move beyond the measurement of individual protein modifications to assess broader cellular processes like gene expression, cell viability, and proliferation.

Reporter gene assays are powerful tools to study the transcriptional regulation of genes downstream of the PI3K pathway. bmglabtech.compromega.ro In these assays, a reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by a specific signaling pathway. bmglabtech.comrevvity.combioassaysys.com Inhibition of the PI3K pathway by this compound would be expected to alter the expression of the reporter gene, providing a quantitative measure of pathway inhibition.

Viability assays , such as those measuring metabolic activity (e.g., MTT or Cell Counting Kit-8 assays) or lactate (B86563) dehydrogenase (LDH) release, are used to assess the cytostatic or cytotoxic effects of the compound. aacrjournals.orgsigmaaldrich.com Studies have shown that this compound is a cytostatic agent, meaning it inhibits cell growth rather than directly causing cell death. aacrjournals.org For example, in three-dimensional spheroid cultures of cancer cells, treatment with this compound resulted in growth inhibition without a significant increase in LDH release, which is a marker of cell death. aacrjournals.org This is in contrast to cytotoxic agents like doxorubicin, which do induce significant LDH release. aacrjournals.org

Furthermore, this compound has been shown to inhibit cancer cell motility. aacrjournals.org In phagokinetic track motility assays, nanomolar concentrations of the compound significantly suppressed the migration of breast carcinoma cells. aacrjournals.org

High-Throughput Screening Approaches for Activity Profiling

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for a specific biological activity. nih.govresearchgate.net While specific details of HTS campaigns that led to the discovery or profiling of this compound are not extensively published in the public domain, the principles of HTS would have been instrumental in its development.

HTS assays can be designed to identify inhibitors of specific enzymes, modulators of signaling pathways, or compounds that affect cell viability. nih.govplos.org For a compound like this compound, HTS could have been used to:

Screen a library of wortmannin analogs for improved stability and efficacy. nih.gov

Profile the activity of the compound against a panel of different cancer cell lines to identify those most sensitive to its effects.

Identify potential synergistic interactions with other anti-cancer agents.

The development of robust and sensitive HTS assays, often utilizing reporter gene systems or biochemical assays in microplate formats, is a cornerstone of modern drug discovery. nih.govmdpi.com

Investigative Studies Using Genetic Perturbations in Cell Models

To further elucidate the mechanism of action of this compound and to identify patient populations that might benefit most from treatment, studies using cell models with specific genetic alterations have been conducted. The PI3K pathway is frequently mutated in human cancers, with loss of the tumor suppressor PTEN and activating mutations in the PIK3CA gene being common events. nih.gov

It has been demonstrated that cancer cells with loss of PTEN and/or mutations in PI3K show enhanced susceptibility to this compound. medkoo.com This suggests that the genetic background of a tumor can serve as a biomarker to predict its response to the drug.

For example, in glioblastoma, where loss of PTEN or activation of the PI3K/Akt pathway is found in a high percentage of cases, this compound has shown potent inhibitory effects on the PI3K/Akt signaling pathway. nih.gov Studies have been conducted in glioma cells with varying PTEN status, confirming that the compound can effectively inhibit cell-cycle progression regardless of PTEN expression. nih.gov

These types of studies, which involve the use of genetically defined cell lines or the genetic manipulation of cell models (e.g., through siRNA or CRISPR), are critical for understanding the context-dependent effects of targeted therapies like this compound.

Preclinical in Vivo Efficacy Studies in Animal Models

Evaluation of (Bis-allyl)amino-wortmannin in Xenograft Models of Disease

Tumor Growth Inhibition in Murine Xenografts

This compound (PX-866) has shown significant single-agent antitumor activity in several human tumor xenograft models in immunodeficient mice.

In a study involving human glioblastoma xenografts (U87), treatment with PX-866 resulted in a substantial 84% reduction in the mean tumor volume of flank xenografts. nih.gov For intracranial U87 tumors, PX-866 treatment significantly increased the median survival time from 32 to 39 days. nih.gov Magnetic Resonance Imaging (MRI) findings corroborated these results, indicating approximately 75% tumor growth inhibition in the PX-866-treated group. nih.gov

The antitumor efficacy of PX-866 has also been demonstrated in other cancer types. In xenograft models of OvCar-3 human ovarian cancer and A-549 human lung cancer, PX-866 exhibited notable in vivo antitumor activity, achieving log cell kills of up to 1.2. aacrjournals.orgarizona.edunih.gov Furthermore, in a rapidly growing HT-29 colon cancer xenograft model, PX-866 demonstrated activity comparable to its parent compound, wortmannin (B1684655). aacrjournals.org

| Xenograft Model | Key Findings | Reference |

|---|---|---|

| U87 Glioblastoma (subcutaneous) | 84% reduction in mean tumor volume. | nih.gov |

| U87 Glioblastoma (intracranial) | Increased median survival from 32 to 39 days. | nih.gov |

| OvCar-3 Ovarian Cancer | Log cell kill up to 1.2. | aacrjournals.orgarizona.edunih.gov |

| A-549 Lung Cancer | Log cell kill up to 1.2. | aacrjournals.orgarizona.edunih.gov |

| HT-29 Colon Cancer | Antitumor activity comparable to wortmannin. | aacrjournals.org |

Modulation of Biomarkers in Animal Tissues

The antitumor activity of this compound (PX-866) is associated with the modulation of key biomarkers in the PI3K signaling pathway within animal tissues. A primary biomarker assessed in these studies is the phosphorylation of Akt (also known as protein kinase B), a downstream effector of PI3K.

In mice bearing HT-29 colon tumor xenografts, administration of PX-866 led to a significant inhibition of phospho-Ser473-Akt. aacrjournals.orgarizona.edunih.gov A single oral dose resulted in up to 80% inhibition of this biomarker, with the effect lasting for over 48 hours. aacrjournals.orgarizona.edu This prolonged inhibition of PI3K signaling is a key feature of PX-866's in vivo activity. aacrjournals.orgarizona.edunih.gov

Furthermore, in glioblastoma xenograft models, the therapeutic effects of PX-866 were linked to the inhibition of p-Akt and pS6. nih.gov Non-invasive monitoring using proton magnetic resonance spectroscopy (MRS) revealed that PX-866 treatment led to a decrease in the choline-to-N-acetylaspartate (Cho/NAA) ratio in tumors, indicating a partial normalization of the tumor's metabolic profile and serving as a biomarker of the molecular drug action. nih.gov

Assessment in Non-Oncology Animal Models (e.g., inflammatory models)

Currently, there is a lack of publicly available scientific literature detailing the evaluation of this compound (PX-866) in non-oncology animal models, such as those for inflammatory diseases. The preclinical research on this compound has been predominantly focused on its application as an anti-cancer agent.

Pharmacodynamic Characterization in Preclinical Animal Models

The pharmacodynamic properties of this compound (PX-866) in preclinical animal models are characterized by a sustained inhibition of its target, the PI3K pathway. Following administration, PX-866 has been shown to induce a prolonged inhibition of PI3K signaling in tumor tissues. aacrjournals.orgarizona.edunih.gov

Specifically, in HT-29 colon tumor xenografts, a single oral dose of PX-866 resulted in the inhibition of phospho-Ser473-Akt that was sustained for more than 48 hours. aacrjournals.orgarizona.edu This extended duration of action is a significant characteristic of PX-866 and is thought to contribute to its antitumor efficacy. nih.gov The prolonged target inhibition is observed even with different routes of administration, although the recovery of phospho-Akt levels is more rapid after intravenous or intraperitoneal administration compared to oral administration. aacrjournals.orgarizona.edu

Combination Studies with Other Therapeutic Agents in Animal Models

This compound (PX-866) has been evaluated in combination with other standard cancer therapies in preclinical animal models, demonstrating the potential for synergistic or additive antitumor effects.

In a study using A-549 human lung cancer xenografts, the combination of PX-866 with the chemotherapeutic agent cisplatin (B142131) resulted in an increased antitumor activity compared to either agent alone. aacrjournals.orgarizona.edunih.gov Similarly, when combined with radiation treatment in OvCar-3 human ovarian cancer xenografts, PX-866 enhanced the therapeutic effect of the radiation. aacrjournals.orgarizona.edunih.gov

These findings suggest that the inhibition of the PI3K pathway by PX-866 can sensitize cancer cells to the cytotoxic effects of other anticancer treatments. aacrjournals.orgnih.gov The potential of PX-866 in combination with docetaxel (B913) has also been explored in preclinical models of non-small cell lung cancer and squamous cell carcinoma of the head and neck, providing a rationale for clinical trials of this combination. oncozine.com

| Combination Agent | Xenograft Model | Outcome | Reference |

|---|---|---|---|

| Cisplatin | A-549 Lung Cancer | Increased antitumor activity. | aacrjournals.orgarizona.edunih.gov |

| Radiation | OvCar-3 Ovarian Cancer | Enhanced antitumor effect. | aacrjournals.orgarizona.edunih.gov |

| Docetaxel | NSCLC and SCCHN Models | Additive to synergistic effects. | oncozine.com |

Advanced Research Methodologies Applied to Bis Allyl Amino Wortmannin

Omics-Based Approaches (e.g., Proteomics, Metabolomics) to Elucidate Effects

Omics technologies offer a holistic view of the molecular changes within a biological system in response to a compound like (Bis-allyl)amino-wortmannin. These approaches have been instrumental in delineating the broader impact of this inhibitor beyond its primary target.

Proteomics:

Proteomic studies have been employed to identify the protein interaction landscape and downstream signaling alterations induced by this compound. In one study, endogenous PI3K was immunoprecipitated from neuronal cells treated with astrocyte-conditioned medium (ACM) to identify interacting proteins. Subsequent mass spectrometry analysis revealed a small number of proteins that co-immunoprecipitated with PI3K, with five being specifically regulated by the ACM signal. nih.gov Among the identified interactors were expected proteins like platelet-derived growth factor receptor A (PDGFRA) and novel RNA-binding proteins such as ZC3H14 and THOC1. nih.gov The specificity of this interaction was confirmed by the use of PX-866, which blocked the protective effects of ACM. nih.gov

Another proteomics screen focused on identifying mitochondrial proteins phosphorylated by Akt in hypoxic conditions. nih.gov This study identified 84 high-confidence Akt substrates that were differentially expressed in hypoxia, providing a broader understanding of the signaling network affected by PI3K inhibition. nih.gov While not directly a proteomic analysis of PX-866's global effects, this type of study helps to map the pathways that the inhibitor modulates. The development of covalent inhibitors, such as PX-866, has been aided by techniques like protein mass spectrometry to confirm target engagement. wiley.com

Metabolomics:

Metabolomic profiling has revealed significant metabolic reprogramming in cancer cells following treatment with this compound. In glioblastoma (GBM) cells, PI3K inhibition with PX-866 led to widespread defects in mitochondrial metabolism. google.com This included impaired oxidative phosphorylation, evidenced by reduced levels of key metabolites. google.com

A more detailed metabolomic analysis of GBM cells treated with PX-866 revealed significant changes in various metabolites. These findings highlight the profound impact of PI3K inhibition on cellular metabolism.

| Metabolite Category | Observed Change with PX-866 Treatment | Reference |

| Glycolysis | Decreased Pyruvate | google.com |

| TCA Cycle | Decreased α-Ketoglutarate | google.com |

| Choline (B1196258) Metabolism | Decreased Phosphocholine (PC) | nih.gov |

Furthermore, studies using proton magnetic resonance spectroscopy (MRS) have identified a decrease in the total choline (tCho)-to-N-acetylaspartate (NAA) ratio in tumors treated with PX-866, suggesting this could serve as a non-invasive biomarker of drug activity. nih.govoup.com

Advanced Imaging Techniques for Target Engagement and Efficacy in Animal Models

Advanced imaging modalities have been crucial in visualizing the effects of this compound in preclinical animal models, providing evidence of target engagement and therapeutic efficacy.

Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS):

In vivo studies using animal models with intracranial glioblastoma xenografts have demonstrated the anti-tumor effects of PX-866. nih.govoup.com MRI has been used to monitor tumor volume, showing a significant reduction in the size of tumors in mice treated with PX-866 compared to control groups. nih.gov

Proton MRS has emerged as a powerful tool to non-invasively monitor the molecular response to PX-866 treatment. A notable finding is the drop in the MRS-detectable choline-to-NAA ratio in tumors following treatment, indicating a partial normalization of the tumor's metabolic profile and serving as a biomarker for molecular drug action. nih.govoup.com

Positron Emission Tomography (PET):

While specific PET imaging studies for this compound are not extensively detailed in the provided context, the broader class of PI3K inhibitors has been evaluated using this technology. For instance, phase I trials of pan-PI3K inhibitors have utilized 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG)-PET imaging to measure changes in glucose uptake in tumors, which is regulated by the PI3K pathway. amegroups.org This suggests that FDG-PET could be a valuable tool for assessing the pharmacodynamic effects of PX-866 in vivo. amegroups.org Studies on the effects of PX-866 on FDG-PET imaging in normal and tumor tissues in mice have been conducted to understand its impact on glucose metabolism. researchgate.net

| Imaging Modality | Application in this compound Research | Key Findings | Reference(s) |

| MRI | Monitoring tumor growth in animal models | Significant reduction in tumor volume in treated animals. | nih.gov |

| MRS | Non-invasive biomarker of drug response | Decrease in the choline-to-NAA ratio in tumors. | nih.govoup.com |

| PET (Inferred) | Assessing metabolic response to PI3K inhibition | Potential to measure reduced glucose uptake in tumors. | amegroups.orgresearchgate.net |

Development of Chemical Probes and Biosensors for this compound Studies

The development of chemical probes and biosensors is essential for dissecting the specific roles of drug targets and understanding their downstream signaling pathways.

Chemical Probes:

While specific chemical probes derived directly from the this compound scaffold are not extensively described, significant efforts have been made to develop probes for its target, PI3Kα. rsc.orgaacrjournals.orgresearchgate.net These probes are often covalent inhibitors designed to permanently block the target's function, thereby enhancing selectivity. aacrjournals.orgresearchgate.net The development of such probes involves extensive structure-activity relationship (SAR) studies and validation through techniques like LC-MS/MS-based proteomics to confirm covalent modification of the target protein. researchgate.net High-quality chemical probes for PI3Kα are crucial for separating its function from other PI3K isoforms. rsc.org Some PI3K inhibitors, like pictilisib, are used as tool compounds or 'chemical probes' to advance the understanding of the PI3K signaling pathway. icr.ac.uk

Biosensors:

The development of biosensors for wortmannin (B1684655) derivatives and the broader PI3K pathway allows for real-time monitoring of cellular processes. google.comgoogle.com Fluorescent PIP3 biosensors, for example, have been used to characterize PI3K dynamics in cells. researchgate.net Cell-based biosensors, often integrated into microfluidic devices, can be used to study cellular responses to various compounds, including inhibitors like wortmannin. nih.gov These biosensors can measure changes in cell migration, proliferation, and other physiological responses upon drug exposure. nih.gov While not specific to this compound, these biosensor technologies provide a framework for future studies aimed at developing more targeted tools for this compound. The use of ferrocene (B1249389) derivatives in the development of electrochemical biosensors for various biomolecules also presents a potential avenue for creating sensors for PI3K pathway activity. mdpi.com

Utilization of 3D Cell Culture and Organoid Models

Three-dimensional (3D) cell culture and organoid models offer a more physiologically relevant environment for studying drug effects compared to traditional 2D monolayer cultures.

3D Spheroid Models:

Research has shown that this compound is significantly more potent in inhibiting the growth of cancer cells cultured as 3D spheroids compared to monolayers. aacrjournals.orgresearchgate.net In a direct comparison, both PX-866 and its parent compound, wortmannin, failed to inhibit the growth of monolayer cancer cells at concentrations up to 100 nmol/L. However, they strongly suppressed the growth of 3D spheroids at low nanomolar concentrations, with PX-866 demonstrating greater potency. aacrjournals.orgresearchgate.net This suggests that 3D models are more predictive of the in vivo anti-tumor activity of PI3K inhibitors. aacrjournals.orgresearchgate.net The growth inhibition in spheroids was found to be primarily cytostatic rather than cytotoxic. aacrjournals.orgresearchgate.net

| Cell Culture Model | Effect of this compound (PX-866) | Reference |

| 2D Monolayer | No significant growth inhibition at concentrations up to 100 nmol/L. | aacrjournals.orgresearchgate.net |

| 3D Spheroids | Strong suppression of growth at low nanomolar concentrations. | aacrjournals.orgresearchgate.net |

Organoid Models:

Patient-derived organoids are increasingly being used to model diseases and test therapeutic responses. google.com Studies have utilized breast cancer organoids to investigate the effects of PI3K inhibitors like PX-866 in combination with other drugs. google.com The use of glioblastoma organoids has also been documented to study the effects of PX-866, providing a more patient-relevant system to assess drug efficacy. google.com These models allow for the evaluation of drug effects on complex, self-organized tissues that better recapitulate the in vivo tumor microenvironment. mdpi.com

Future Research Directions and Therapeutic Implications Based on Preclinical Findings

Exploration of Novel Biological Applications Beyond Current Research Areas

Initial preclinical and clinical investigations of (Bis-allyl)amino-wortmannin have predominantly focused on its efficacy as an anti-cancer agent, particularly in solid tumors. However, the fundamental role of the PI3K signaling pathway in a multitude of cellular processes suggests that the therapeutic potential of its inhibitors may extend beyond oncology.

The PI3K pathway is critically involved in cellular functions such as growth, proliferation, survival, and motility. nih.gov Its dysregulation is not only a hallmark of cancer but is also implicated in a variety of other pathological conditions. For instance, aberrant PI3K signaling is associated with inflammatory and autoimmune diseases. Therefore, a logical future research direction would be to investigate the potential of this compound in modulating immune responses. Preclinical models of diseases like rheumatoid arthritis, inflammatory bowel disease, or multiple sclerosis could provide valuable insights into its immunomodulatory properties.

Furthermore, the PI3K pathway plays a crucial role in neuronal function and survival. Its dysregulation has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. researchgate.net Preclinical studies with other PI3K inhibitors have shown promise in reducing neuroinflammation and neuronal cell death in animal models of these conditions. researchgate.net Consequently, exploring the neuroprotective effects of this compound in relevant preclinical models represents a compelling avenue for future research.

The involvement of PI3K in cardiovascular function and metabolism also opens up possibilities for investigating this compound in the context of cardiovascular diseases and metabolic disorders like diabetes. Research in these areas would require carefully designed preclinical studies to assess both efficacy and potential cardiovascular or metabolic side effects.

Identification of Additional Unexplored Molecular Targets or Pathways

While this compound is primarily characterized as a pan-PI3K inhibitor, irreversibly binding to the catalytic site of PI3K isoforms, it is plausible that it may interact with other molecular targets or influence additional signaling pathways. nih.govwiley.com The parent compound, wortmannin (B1684655), is known to inhibit other structurally related kinases, such as mTOR, DNA-PK, ATM, and ATR, albeit at higher concentrations. nih.govaacrjournals.org

Future research should aim to comprehensively profile the selectivity of this compound across the human kinome. Advanced techniques such as chemical proteomics and kinome-wide screening assays can be employed to identify potential off-target interactions. wiley.com Uncovering additional molecular targets could have significant implications. It might reveal novel mechanisms of action contributing to its observed anti-cancer effects or, conversely, could explain certain toxicities.

The allyl groups present in the this compound structure are of particular interest. Allyl moieties are found in various bioactive natural products and synthetic compounds with demonstrated anticancer properties. researchgate.net These groups can participate in various chemical reactions and may contribute to the compound's biological activity beyond simple PI3K inhibition. Research into the specific role of the bis-allyl substitution could elucidate novel structure-activity relationships and potentially guide the design of next-generation inhibitors with improved selectivity and efficacy.

Moreover, investigating the downstream effects of this compound on signaling pathways beyond the canonical PI3K/Akt/mTOR axis is warranted. Global transcriptomic and proteomic analyses of cells treated with the compound could reveal unexpected alterations in gene expression and protein activity, pointing towards previously unexplored pathways that are modulated by this agent.

Potential for Specific Disease Area Applications Based on Preclinical Efficacy

Preclinical studies have provided a strong rationale for the clinical investigation of this compound in various cancers. Its demonstrated antitumor activity in xenograft models of lung, ovarian, and colon cancer laid the groundwork for its progression into clinical trials. nih.gov

Table 1: Preclinical and Early Clinical Efficacy of this compound (PX-866)

| Disease Area | Preclinical Model/Study Phase | Key Findings | Citations |

| Glioblastoma | In vitro and in vivo (U87 tumor-bearing mice) | Inhibition of cell growth and downstream targets (Akt, S6, mTOR). | nih.gov |

| Phase II Clinical Trial | Did not meet the primary endpoint for overall response rate, but 24% of patients had stable disease. | nih.gov | |

| Prostate Cancer | Phase II Clinical Trial (castration-resistant) | 32% of patients showed progression-free survival at 12 weeks. | mdpi.com |

| Colorectal Cancer | Phase I/II Clinical Trial (in combination with cetuximab) | To determine the safety and efficacy of the combination treatment. | clinicaltrials.gov |

| Head and Neck Cancer | Phase I/II Clinical Trial (in combination with cetuximab) | To determine the safety and efficacy of the combination treatment. | clinicaltrials.gov |

| Lung Cancer | Murine xenograft model | Synergistic antitumor activity with cisplatin (B142131). | nih.gov |

| Ovarian Cancer | Murine xenograft model | Significant antitumor activity. | nih.gov |

| Colon Cancer | Murine xenograft model | Significant antitumor activity. | nih.gov |

The preclinical data showing synergistic effects when combined with conventional chemotherapeutics, such as cisplatin in lung cancer models, is particularly promising. nih.gov This suggests a potential role for this compound in combination therapies to overcome drug resistance or enhance the efficacy of existing treatments. Further preclinical studies are warranted to explore rational combination strategies with other targeted agents or immunotherapies. For example, given the interplay between the PI3K pathway and other major signaling cascades like the RAS/MEK/ERK pathway, combining this compound with MEK inhibitors could be a promising approach, especially in tumors with co-occurring mutations. nih.gov

The observation of stable disease in a significant portion of patients with recurrent glioblastoma in a phase II trial, despite the trial not meeting its primary endpoint, suggests that a subset of patients may derive benefit. nih.gov Future research should focus on identifying predictive biomarkers to select patients who are most likely to respond to this compound. This could involve analyzing tumor molecular profiles for specific mutations in the PI3K pathway (e.g., PIK3CA mutations, PTEN loss) or other related pathways.

Challenges and Opportunities in Further Preclinical Development of Wortmannin Analogs

The development of wortmannin analogs, including this compound, has been a journey of iterative improvement to enhance stability and reduce toxicity. While PX-866 represents a significant advancement over its parent compound, challenges remain in the preclinical development of this class of inhibitors. nih.gov

One of the primary challenges is achieving isoform-specific inhibition. The pan-PI3K inhibitory nature of this compound, while potentially beneficial in some contexts, can also lead to off-target effects and toxicities due to the inhibition of multiple PI3K isoforms involved in normal physiological processes. nih.govmdpi.com A key opportunity lies in the rational design of new analogs with greater selectivity for specific PI3K isoforms (e.g., p110α, the catalytic subunit most frequently mutated in cancer). This could potentially lead to a wider therapeutic window with improved efficacy and reduced side effects.

Another challenge is overcoming intrinsic and acquired resistance. Tumors can develop resistance to PI3K inhibitors through various mechanisms, including the activation of feedback loops or parallel signaling pathways. mdpi.com Preclinical research should focus on elucidating these resistance mechanisms to inform the development of rational combination therapies that can circumvent or delay the onset of resistance.

The blood-brain barrier permeability of wortmannin analogs is a critical consideration, especially for treating brain tumors like glioblastoma. researchgate.net While preclinical studies showed that PX-866 could inhibit downstream targets in the brains of tumor-bearing mice, optimizing brain penetration remains an important goal for future analogs intended for CNS malignancies. nih.gov

Furthermore, the development of prodrug strategies for wortmannin analogs presents an exciting opportunity. nih.gov A prodrug approach, where the inhibitor is selectively activated in the target tissue, could minimize systemic toxicity. For example, a wortmannin-leucine conjugate has been synthesized and shown to be activated in prostate cancer cells, demonstrating the feasibility of this concept. nih.gov

Q & A

Q. What experimental approaches are used to determine the kinase inhibition profile of (Bis-allyl)amino-wortmannin?

To assess kinase inhibition, researchers employ in vitro kinase assays using recombinant enzymes under optimized ATP concentrations (near physiological levels, e.g., 1–10 µM). Dose-response curves are generated to calculate IC₅₀ values, with wortmannin as a positive control for PI3K inhibition. Orthogonal validation methods, such as surface plasmon resonance (SPR) , confirm binding kinetics. Ensure adherence to bioanalytical validation guidelines (e.g., EMA criteria for reproducibility and sensitivity) .

Q. What are the critical parameters to optimize during the synthesis of this compound?

Synthesis requires strict control of reaction conditions:

- Temperature : Maintain ≤25°C to prevent thermal degradation.

- Solvent system : Use anhydrous dichloromethane to minimize hydrolysis.

- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm purity (>98%) via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference with published protocols for structural analogs .

Q. How do researchers validate the specificity of this compound in cellular assays?

Specificity is validated through:

- Competitive assays : Co-treatment with excess unmodified wortmannin to block target binding.

- Genetic knockout models : CRISPR/Cas9-mediated deletion of PI3K isoforms to confirm on-target effects.

- Off-target screening : Phosphoproteomic profiling (LC-MS/MS) to identify non-canonical kinase interactions. Use Bland-Altman analysis to quantify agreement between technical replicates .

Advanced Research Questions

Q. How can experimental design resolve discrepancies in reported IC₅₀ values across studies?

Discrepancies often arise from assay variability. Mitigate this by:

- Standardizing conditions : Uniform ATP concentrations (e.g., 10 µM), pH (7.4), and temperature (37°C).

- Cross-validating methods : Compare radiometric assays with fluorescence-based platforms (e.g., LANCE TR-FRET).

- Statistical reconciliation : Apply Bland-Altman analysis to evaluate systematic bias and limits of agreement between datasets .

Example Table: IC₅₀ Variability in PI3Kα Inhibition

| Study | Assay Type | IC₅₀ (nM) | ATP (µM) | Reference |

|---|---|---|---|---|

| A | Radiometric | 2.1 ± 0.3 | 10 | |

| B | TR-FRET | 5.8 ± 1.2 | 100 |

Q. What strategies are recommended for integrating multi-omics data to elucidate off-target effects?

Combine phosphoproteomics , transcriptomics , and metabolomics using:

- Pathway enrichment tools : DAVID or Reactome to identify perturbed signaling nodes.

- Network analysis : Cytoscape to map kinase-substrate interactions.

- Semantic query frameworks : Adopt standardized query languages (e.g., SPARQL) for cross-dataset integration, as proposed in biomedical data interoperability guidelines .

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

Contradictions may stem from genetic or metabolic heterogeneity. Address this by:

- Cell panel screening : Test across 10+ lines (e.g., NCI-60) to identify lineage-specific sensitivities.

- Microenvironment modulation : Compare 2D monolayers vs. 3D spheroids under hypoxia.

- Data transparency : Share raw viability metrics (e.g., via FAIR-compliant repositories) to enable meta-analyses .

Methodological Best Practices

- Literature Review : Use Boolean operators (e.g., "this compound AND PI3K inhibition") in PubMed/Scopus to filter high-impact studies. Avoid non-peer-reviewed sources .

- Data Reporting : Follow EMA guidelines for bioanalytical method validation, including precision (±15% CV) and accuracy (85–115% recovery) .

- Conflict Resolution : Document assay conditions in detail (e.g., buffer composition) to facilitate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.